molecular formula C16H21N5O3 B2955107 N-(3,4-dimethoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 1798466-38-2

N-(3,4-dimethoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2955107
CAS No.: 1798466-38-2
M. Wt: 331.376
InChI Key: UJWNAQKKDLQUIU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic compound featuring a pyrrolidine core substituted with a 1,2,3-triazole ring and a carboxamide-linked 3,4-dimethoxybenzyl group. The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that yields 1,4-substituted triazoles under mild conditions .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-23-14-4-3-12(9-15(14)24-2)10-17-16(22)20-7-5-13(11-20)21-8-6-18-19-21/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWNAQKKDLQUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H21N5O3
  • Molecular Weight : 331.376 g/mol
  • IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

2. Anticancer Potential
The triazole ring in the compound is known for its anticancer properties. Initial studies suggest that it may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It may affect the activity of enzymes involved in nucleotide synthesis and cell signaling.

The mechanisms by which this compound exerts its effects are still under investigation but may include:

  • Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors, altering their activity.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

Research Findings

A summary of key research findings is presented in the table below:

StudyFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibits specific enzymes related to cancer pathways

Case Studies

Several case studies have highlighted the potential of this compound:

Case Study 1: Anticancer Efficacy
In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

Case Study 2: Antimicrobial Testing
A series of tests against common pathogenic bacteria demonstrated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-((3-Chloropyridin-4-yl)Oxy)-N-(3,4-Dimethoxybenzyl)Pyrrolidine-1-Carboxamide

A closely related compound, 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034315-51-8), shares the pyrrolidine-carboxamide scaffold and 3,4-dimethoxybenzyl group but replaces the triazole with a 3-chloropyridinyloxy substituent .

Structural and Physicochemical Differences
Property N-(3,4-Dimethoxybenzyl)-3-(1H-1,2,3-Triazol-1-yl)Pyrrolidine-1-Carboxamide 3-((3-Chloropyridin-4-yl)Oxy)-N-(3,4-Dimethoxybenzyl)Pyrrolidine-1-Carboxamide
Heterocyclic Group 1H-1,2,3-Triazol-1-yl (electron-rich, hydrogen-bonding) 3-Chloropyridinyloxy (electron-withdrawing, lipophilic)
Molecular Formula Not explicitly provided (estimated: ~C18H23N5O3) C19H22ClN3O4
Molecular Weight Not available 391.8 g/mol
Synthetic Route CuAAC for triazole formation Likely Mitsunobu or nucleophilic substitution for pyridinyloxy linkage
Functional Implications
  • Triazole vs.
  • Regioselectivity : The CuAAC method ensures precise 1,4-triazole substitution, contrasting with the pyridinyloxy group’s synthesis, which may require orthogonal protecting strategies .

Broader Context: Triazole-Containing Analogues

While direct pharmacological data are absent, triazole-containing compounds are widely studied. For example:

  • Kinase Inhibitors : The rigidity of triazoles supports binding to ATP pockets, suggesting possible kinase-targeting activity .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent integration and coupling patterns. For instance, the triazole proton resonates at δ ~7.5–8.5 ppm, while dimethoxybenzyl protons appear as two singlets (δ ~3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm regiochemistry and stereochemistry .

How can computational modeling predict electronic properties and solvent effects for this compound?

Q. Advanced

  • PCM-DFT Calculations : Solvent-dependent hyperpolarizability and dipole moments are modeled using CAM-B3LYP/6-311+G(d) basis sets. For triazole derivatives, dielectric constants of solvents significantly influence nonlinear optical properties .
  • Docking Studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the triazole/dimethoxy groups and active-site residues.

How can researchers address contradictions in reported biological activity data?

Q. Advanced

  • Purity Validation : Ensure >95% purity via HPLC or LC-MS (avoiding side products from incomplete coupling or triazole formation) .
  • Stereochemical Analysis : Confirm enantiomeric purity using chiral chromatography or X-ray crystallography, as racemic mixtures may yield conflicting bioactivity .
  • Assay Optimization : Standardize cell-based vs. biochemical assays (e.g., IC50_{50} vs. EC50_{50}) and control for solvent effects (e.g., DMSO concentration) .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time for CuAAC or amidation steps (e.g., 30 minutes vs. 24 hours) .
  • Protecting Group Strategies : Temporarily protect reactive sites (e.g., benzyl or tert-butoxycarbonyl groups) during triazole formation .
  • Catalyst Screening : Test alternative copper sources (e.g., CuI vs. CuBr) or ligands (e.g., TBTA) to enhance CuAAC efficiency .

How does the dimethoxybenzyl group influence the compound's pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The 3,4-dimethoxy substituents increase logP, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism compared to hydroxyl analogs, as seen in related benzodioxole derivatives .
  • Structure-Activity Relationship (SAR) : Replace methoxy with halogens or alkyl groups to evaluate target affinity changes. highlights substituent effects on bioactivity.

What are the challenges in scaling up laboratory-scale synthesis for this compound?

Q. Advanced

  • Azide Safety : Large-scale handling of organic azides requires strict temperature control (<0°C) and inert atmospheres to prevent explosions .
  • Chromatography Alternatives : Replace column chromatography with crystallization or extraction for cost-effective purification .
  • Regioselectivity Control : Ensure consistent 1,4-triazole regioisomer formation by optimizing Cu(I) catalyst loading and reaction monitoring via TLC .

How can researchers validate target engagement in biological studies?

Q. Advanced

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the dimethoxybenzyl moiety to crosslink with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry for enzyme-inhibitor interactions.
  • Competitive Assays : Use known inhibitors (e.g., triazole-based analogs from ) to confirm specificity.

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